2-(4-acetamidophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
CAS No.: 2034252-05-4
Cat. No.: VC5133495
Molecular Formula: C20H19N3O2S
Molecular Weight: 365.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034252-05-4 |
|---|---|
| Molecular Formula | C20H19N3O2S |
| Molecular Weight | 365.45 |
| IUPAC Name | 2-(4-acetamidophenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C20H19N3O2S/c1-14(24)23-18-6-4-15(5-7-18)10-20(25)22-12-16-9-17(13-21-11-16)19-3-2-8-26-19/h2-9,11,13H,10,12H2,1H3,(H,22,25)(H,23,24) |
| Standard InChI Key | PQDCVFWLIAMBAG-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-(4-acetamidophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide, delineates its core structure:
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A central acetamide group (-NHCOCH3) attached to a para-substituted phenyl ring.
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A second acetamide moiety bridging the phenyl group to a (5-(thiophen-2-yl)pyridin-3-yl)methyl substituent.
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Thiophene (C4H4S) and pyridine (C5H5N) heterocycles, conferring aromaticity and potential electronic interactions .
Molecular Formula and Weight
The molecular formula is C21H20N3O2S, with a calculated molecular weight of 380.47 g/mol. Key structural features include:
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Hydrogen bond donors: 2 (amide NH groups).
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Hydrogen bond acceptors: 4 (amide carbonyls, pyridine N).
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Rotatable bonds: 6, indicating moderate flexibility.
Spectroscopic Properties
While experimental spectra are unavailable, analogous compounds suggest:
Synthesis and Derivative Formation
Proposed Synthetic Routes
The compound could be synthesized via a multi-step approach:
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Step 1: Preparation of (5-(thiophen-2-yl)pyridin-3-yl)methanamine through Suzuki-Miyaura coupling of 5-bromopyridin-3-ylmethanamine with thiophen-2-ylboronic acid .
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Step 2: Reaction of 4-acetamidophenylacetic acid with the amine intermediate using coupling agents like EDC/HOBt .
Key Reaction Conditions
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Coupling: Conducted in DMF or DCM at 0–25°C.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) .
Structural Analogues and Modifications
Derivatives with similar frameworks exhibit diverse bioactivities:
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Pyridinyl-thiophene hybrids: Demonstrated kinase inhibitory activity (IC50: 59–100 µM) .
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Acetamide-linked aromatics: Antimicrobial and larvicidal properties in related compounds .
Physicochemical and Pharmacokinetic Profiling
Predicted Solubility and Lipophilicity
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LogP: Estimated at 2.8 (moderate lipophilicity).
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Water solubility: ~0.05 mg/mL (poorly soluble), necessitating formulation aids.
Drug-Likeness Assessment
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Lipinski’s Rule: Molecular weight <500, H-bond donors ≤5, acceptors ≤10 – compliant.
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Bioavailability Score: 0.55 (moderate).
Biological Activities and Mechanisms
Hypothesized Targets
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Acetylcholinesterase (AChE): Thiophene-pyridine hybrids inhibit AChE (IC50: ~10 µM) .
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VEGF Receptor: Pyridine acetamides show antiangiogenic potential .
Comparative Analysis with Analogues
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